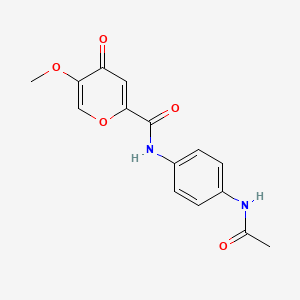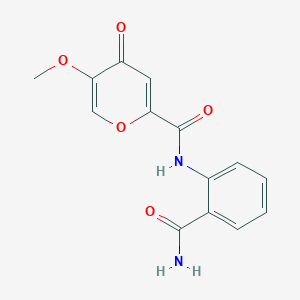
N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a complex organic compound. It contains a carbamoyl group (NH2CO), a phenyl group (C6H5), a methoxy group (OCH3), a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms), and a carboxamide group (NH2C=O). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbamoyl group could be introduced via a reaction with an isocyanate . The methoxy group could be added via a Williamson ether synthesis . The pyran ring could be formed via a cyclization reaction . The carboxamide group could be introduced via a reaction with an acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The carbamoyl group would introduce polarity and the potential for hydrogen bonding. The phenyl group would introduce aromaticity. The methoxy group would introduce additional polarity. The pyran ring would introduce ring strain and potentially stereochemistry. The carboxamide group would introduce additional polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the carbamoyl group could react with amines to form ureas. The phenyl group could undergo electrophilic aromatic substitution. The methoxy group could undergo reactions typical of ethers, such as cleavage with strong acids. The pyran ring could undergo reactions typical of ethers and alcohols. The carboxamide group could undergo reactions typical of amides, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamoyl, methoxy, and carboxamide groups would increase its polarity, potentially making it soluble in polar solvents . The phenyl group would increase its hydrophobicity, potentially making it soluble in nonpolar solvents .Direcciones Futuras
The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Its synthesis and characterization could lead to a better understanding of the properties of its functional groups. Its biological activity could be studied to determine potential applications in drug discovery .
Mecanismo De Acción
Target of Action
It is known that carboxamide derivatives, such as this compound, often exhibit cytotoxic activities . They are designed and synthesized for potential use as anticancer agents .
Mode of Action
Carboxamide derivatives are known to interact with their targets, often leading to the inhibition of cell proliferation, particularly in cancer cell lines . This interaction and the resulting changes often contribute to their potential as anticancer agents .
Biochemical Pathways
Carboxamide derivatives are known to affect various biochemical pathways, often leading to apoptosis or cell death, particularly in cancer cells .
Result of Action
Carboxamide derivatives, such as this compound, often exhibit cytotoxic effects, particularly against cancer cell lines . These effects are often the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-12-7-21-11(6-10(12)17)14(19)16-9-5-3-2-4-8(9)13(15)18/h2-7H,1H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUMZCALZZSRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558742.png)
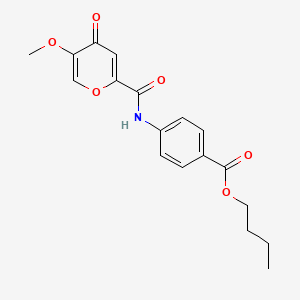
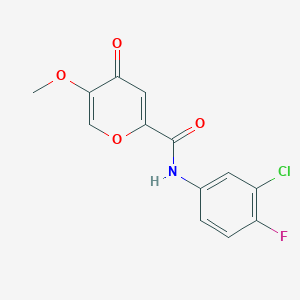
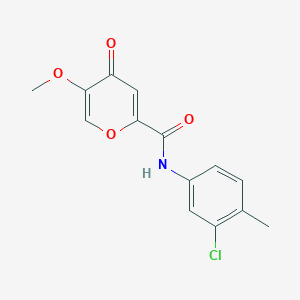
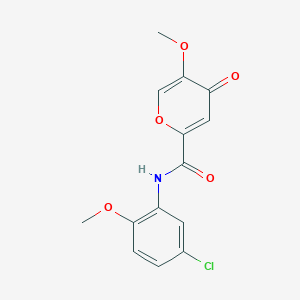
![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558782.png)
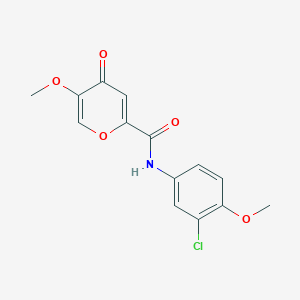
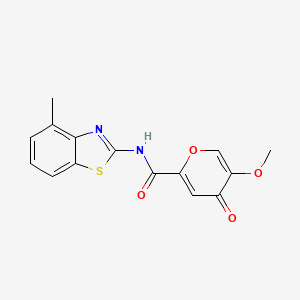
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558795.png)

![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)
